2-Thiazolamine, 4-(1-naphthalenyl)-
Description
2-Thiazolamine, 4-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C13H10N2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Thiazolamine, 4-(1-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Thiazolamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Amino-4-(1-Naphthyl)Thiazole, also known as 2-Thiazolamine, 4-(1-naphthalenyl)-, 4-Naphthalen-1-yl-thiazol-2-ylamine, or 4-(naphthalen-1-yl)thiazol-2-amine, is a compound that has shown potential in the field of medicinal chemistry and drug discovery . It has been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is believed that the compound interacts with its targets in a way that inhibits the proliferation of cancer cells . This interaction could potentially lead to a decrease in drug resistance and reduce unpleasant side effects .
Biochemical Pathways
It is suggested that the compound may interfere with the pathways responsible for cell proliferation and survival, thereby exerting its anticancer effects .
Result of Action
The result of the action of 2-Amino-4-(1-Naphthyl)Thiazole is the inhibition of the growth of various types of cancer cells . This is achieved through the compound’s interaction with its targets, leading to the disruption of cell proliferation and survival pathways .
Properties
IUPAC Name |
4-naphthalen-1-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUWOCIFFHZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205049 | |
Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56503-96-9 | |
Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(1-naphthyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 2-Thiazolamine, 4-(1-naphthalenyl)- interact with copper to inhibit corrosion in acidic environments?
A1: The research paper [] investigates the ability of 2-Thiazolamine, 4-(1-naphthalenyl)-, also referred to as NTA in the study, to act as a corrosion inhibitor for copper in a 1 M HCl solution. The study suggests that NTA forms a protective layer on the copper surface, hindering the corrosive interaction between the acidic solution and the metal.
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